4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one
Description
Properties
IUPAC Name |
4-hydroxypyrano[3,2-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-4-7(11)12-6-2-1-3-9-8(5)6/h1-4,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSOESOBCICGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=O)O2)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716409 | |
| Record name | 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55502-23-3 | |
| Record name | 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-2-pyridone with suitable aldehydes or ketones in the presence of acid catalysts . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine or ammonium acetate .
Industrial Production Methods
Industrial production of 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted pyrano[3,2-b]pyridin-2-ones .
Scientific Research Applications
Cardiovascular Disorders
One of the notable applications of 4-hydroxy-2H-pyrano[3,2-b]pyridin-2-one is its role as an APJ receptor agonist, which has therapeutic potential in treating cardiovascular disorders such as heart failure and coronary artery disease. The compound has been shown to enhance the cardioprotective effects of apelin, a peptide involved in cardiovascular regulation. Research indicates that these compounds can improve pharmacokinetic profiles while maintaining beneficial effects on heart function, making them promising candidates for developing new heart failure therapies .
Anticancer Activity
The compound exhibits antiproliferative effects against various cancer cell lines. Studies have demonstrated that derivatives of pyrano[3,2-b]pyridin-2-one can induce apoptosis in human T-cell leukemia cells (Jurkat cells) and inhibit the proliferation of cervical adenocarcinoma cells (HeLa cells). Specifically, certain analogues have shown submicromolar potency in inhibiting cell growth and inducing apoptotic pathways comparable to known chemotherapeutic agents like colchicine .
Antimicrobial Properties
Research indicates that derivatives of 4-hydroxy-2H-pyrano[3,2-b]pyridin-2-one can possess antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains, showing potential as lead compounds for developing new antimicrobial agents .
Phytotoxic Activity
In agrochemistry, 4-hydroxy-2H-pyrano[3,2-b]pyridin-2-one derivatives have been investigated for their phytotoxic effects on certain plant species. For instance, studies have shown that these compounds can inhibit the growth of dicotyledonous plants more effectively than monocotyledonous species. This selectivity suggests potential applications as herbicides or growth regulators in agricultural practices .
Synthesis Techniques
The synthesis of 4-hydroxy-2H-pyrano[3,2-b]pyridin-2-one and its analogues has been achieved through various methodologies, including condensation reactions involving substituted aldehydes and pyridine derivatives. These synthetic routes have been optimized to yield compounds with enhanced biological activities while minimizing by-products .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The exact pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Activity Trends :
- Halogenation (Cl, Br) in pyrrolo-pyridinones correlates with improved cytotoxicity and biofilm inhibition .
- Metal complexes of 4-hydroxy-2H-pyrano[3,2-b]pyridin-2-one show promise in addressing drug-resistant infections .
Physicochemical and Spectral Properties
Table 3: Physicochemical Data Comparison
Property Highlights :
- Chromeno-pyridinones exhibit higher molecular weights (~340 g/mol) due to fused aromatic systems .
- Bromo-substituted pyrrolo-pyridinones display elevated boiling points, suggesting thermal stability .
Biological Activity
4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one features a pyran ring fused with a pyridine ring, which contributes to its unique reactivity and biological profile. The presence of a hydroxyl group enhances its potential as a pharmacophore.
Antimicrobial Activity
Research indicates that 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound acts by targeting bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics, which are critical for bacterial DNA replication and transcription .
Table 1: Antimicrobial Activity of 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell viability in Caco-2 colorectal cancer cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Caco-2 | 12.5 |
| A549 | 20.0 |
| MCF-7 | 15.0 |
The biological activity of 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one is attributed to several mechanisms:
- DNA Interaction : The compound binds to DNA gyrase and topoisomerase IV, inhibiting their activity and leading to bacterial cell death.
- Apoptosis Induction : In cancer cells, it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle in cancer cells, leading to growth inhibition.
Study on Antimicrobial Properties
A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one against clinical isolates of resistant bacteria. The results indicated that certain modifications to the compound's structure significantly enhanced its antibacterial potency .
Study on Anticancer Effects
Another research article explored the anticancer properties of this compound against different human cancer cell lines. The study found that the compound selectively inhibited the growth of Caco-2 cells while sparing normal epithelial cells, suggesting a favorable therapeutic index .
Q & A
Q. Table 1: Synthesis Optimization
| Method | Key Reagents/Conditions | Yield | Purification |
|---|---|---|---|
| Four-component reaction | Arylamines, acetylenedicarboxylate | Moderate | Column chromatography |
| Cyclization | Cyclohexylamine, 2-cyanopyridine | High | Recrystallization |
| One-pot annulation | 2-C-formyl glycals | 70–85% | Solvent extraction |
Basic: How is the structure of 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one validated?
Answer:
Structural confirmation relies on:
- X-ray crystallography to resolve fused pyranopyridine rings and hydrogen-bonding networks (e.g., bond angles and torsion angles) .
- Spectroscopic techniques :
Advanced: How can product selectivity between pyrano[3,2-b]pyridin-2-one and pyran derivatives be controlled?
Answer:
Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor pyridinone formation, while non-polar solvents stabilize pyran intermediates .
- Catalytic additives : Lewis acids (e.g., ZnCl) accelerate cyclization toward pyran derivatives by stabilizing oxonium intermediates .
- Temperature gradients : Lower temperatures (25–40°C) favor kinetic control of pyran products, while higher temperatures (80–100°C) promote thermodynamic pyridinone formation .
Advanced: How can conflicting bioactivity data in structure-activity relationship (SAR) studies be resolved?
Answer:
Discrepancies arise from:
- Substituent positioning : For example, phenylazo groups at C6 enhance anticancer activity 3-fold compared to unsubstituted analogs .
- Stereoelectronic effects : Electron-withdrawing groups (e.g., -NO) at C3 reduce antibacterial activity but improve anti-inflammatory responses .
- Assay variability : Standardize protocols (e.g., IC measurements in triplicate) and validate via orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Q. Table 2: SAR Trends for Anticancer Activity
| Substituent Position | Functional Group | Activity (IC, μM) |
|---|---|---|
| C6 | Phenylazo | 1.2 ± 0.3 |
| C4 | Methyl | 3.8 ± 0.5 |
| C3 | Nitro | >10 |
Advanced: What strategies optimize derivatives for corticotropin-releasing factor (CRF-1) receptor antagonism?
Answer:
Design principles include:
- Core rigidity : Introduce fused rings (e.g., pyrido[2,3-b]pyrazin-2-ones) to enhance binding to CRF-1’s hydrophobic pocket .
- Hydrogen-bond donors : Hydroxyl groups at C4 improve solubility and receptor affinity (ΔG = −9.2 kcal/mol) .
- In silico screening : Docking studies using Glide XP to prioritize derivatives with π-π stacking interactions at Tyr .
Advanced: How do analytical methods address purity challenges in scaled synthesis?
Answer:
Critical steps involve:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
